Propyl diphenylphosphinite
Description
Structure
3D Structure
Properties
CAS No. |
92556-46-2 |
|---|---|
Molecular Formula |
C15H17OP |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
diphenyl(propoxy)phosphane |
InChI |
InChI=1S/C15H17OP/c1-2-13-16-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
RIRDZYAWTDJFMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Propyl Diphenylphosphinite Reactivity
Fundamental Reaction Pathways of Phosphinites
The fundamental reaction pathways of phosphinites like propyl diphenylphosphinite are primarily dictated by the properties of the phosphorus atom, which possesses a lone pair of electrons and can expand its coordination sphere.
The phosphorus atom in this compound is trivalent and possesses a lone pair of electrons, which confers significant nucleophilic character to the molecule. This nucleophilicity is a defining feature of phosphinites and related P(III) compounds, driving their participation in a wide array of chemical reactions. The phosphorus center can readily attack various electrophilic species, leading to the formation of new chemical bonds.
A common manifestation of this nucleophilic character is the Michaelis-Arbuzov reaction. While classically associated with phosphites, this reaction can also be initiated by the nucleophilic attack of phosphinites on alkyl halides. The initial step involves the formation of a phosphonium (B103445) intermediate, which then undergoes dealkylation to yield a phosphinate. For this compound, the reaction with an alkyl halide (R'-X) would proceed through a quasi-phosphonium salt intermediate, which upon rearrangement, would lead to the formation of a P(V) species.
The nucleophilicity of trivalent phosphorus compounds is a cornerstone of their chemistry, enabling their use as ligands for transition metals and as reagents in organic synthesis. The lone pair on the phosphorus atom is readily available for donation to electrophilic centers, initiating a cascade of chemical transformations.
This compound can act as a ligand in coordination complexes with transition metals. In such complexes, the phosphinite ligand can be replaced by other ligands in a process known as ligand exchange or substitution. These reactions are fundamental in coordination chemistry and are crucial for the synthesis of new complexes and for understanding the mechanisms of catalytic cycles where phosphinites are employed as ancillary ligands.
Ligand substitution reactions at a metal center can proceed through various mechanisms, primarily associative, dissociative, or interchange pathways. The specific mechanism is influenced by factors such as the nature of the metal, the steric and electronic properties of the ligands, and the reaction conditions.
Associative Mechanism (A): In an associative pathway, the incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number. Subsequently, the departing ligand is eliminated. This mechanism is more common for square planar and coordinatively unsaturated complexes.
Dissociative Mechanism (D): In a dissociative pathway, a ligand first dissociates from the metal center, generating a coordinatively unsaturated intermediate. The incoming ligand then coordinates to this intermediate. This pathway is often favored for sterically crowded, coordinatively saturated complexes.
Interchange Mechanism (I): The interchange mechanism involves a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving. This can be further subdivided into associative interchange (Ia) and dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand and bond breaking with the outgoing ligand in the transition state.
For a complex containing a this compound ligand, the rate and mechanism of its substitution will depend on the strength of the metal-phosphorus bond, the steric bulk of the diphenylphosphino group, and the nature of the incoming ligand. The electronic properties of the this compound, being a better π-acceptor than many trialkylphosphines, can also influence the stability of the metal complex and thus the kinetics of ligand substitution.
Kinetics and Thermodynamics of this compound Transformations
The study of kinetics and thermodynamics provides quantitative insights into the rates and energetics of reactions involving this compound. While specific kinetic and thermodynamic data for many reactions of this compound are not extensively documented in readily available literature, general principles from related organophosphorus chemistry can be applied.
The kinetics of nucleophilic reactions involving this compound would be expected to follow second-order rate laws, with the rate being dependent on the concentrations of both the phosphinite and the electrophile. The rate constant would be influenced by the solvent polarity, with more polar solvents potentially stabilizing charged intermediates or transition states.
Thermodynamic considerations for reactions of this compound involve the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction. For instance, in the oxidation of a phosphinite to a phosphinate, the formation of a strong P=O bond makes the reaction highly exothermic and thermodynamically favorable.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the thermodynamics of organophosphorus reactions. For example, DFT calculations have been used to assess the Gibbs free energy of dismutation reactions of related phosphinites, providing insights into their stability. rsc.org
Table 1: Representative Thermodynamic Data for a Related Phosphinite Reaction
| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Reference |
| Dismutation of Potassium Diphenylphosphinite | - | - | Varies with solvation model | rsc.org |
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states is fundamental to a complete mechanistic understanding of chemical reactions. For transformations involving this compound, a combination of spectroscopic techniques and computational modeling is often employed to identify these transient species.
In nucleophilic substitution reactions, such as the initial step of a Michaelis-Arbuzov-type reaction, a tetracoordinate phosphonium species is a key intermediate. This intermediate can sometimes be observed spectroscopically, for example by 31P NMR, which is highly sensitive to the coordination environment of the phosphorus atom.
In ligand exchange reactions, coordinatively unsaturated or supersaturated metal complexes are proposed as intermediates. While often too short-lived to be directly observed, their existence can be inferred from kinetic data and computational modeling.
Computational chemistry provides a powerful avenue for mapping the potential energy surface of a reaction, allowing for the characterization of both intermediates (local minima) and transition states (saddle points). These calculations can provide detailed geometric and energetic information about these transient species. For example, computational studies on related phosphine (B1218219) ligand exchange reactions have detailed the structures and energies of intermediates and transition states. researchgate.net
Table 2: Calculated Activation Energies for a Related Ligand Isomerization
| Isomerization Reaction | ΔH‡ (kcal/mol) | ΔS‡ (eu) | Reference |
| 1,2-Os(CO)10(dppbz) to 1,1-Os(CO)10(dppbz) | 21.6 | -11 | researchgate.net |
Note: This table presents experimental kinetic data for the isomerization of a diphosphine ligand on an osmium cluster, illustrating the type of parameters determined in mechanistic studies of related phosphorus ligands.
The transition states in reactions of this compound are fleeting structures representing the highest energy point along the reaction coordinate. Their structures, which can be modeled computationally, reveal the nature of bond-forming and bond-breaking processes. For example, in a nucleophilic attack, the transition state would involve a partially formed bond between the phosphorus atom and the electrophile.
Propyl Diphenylphosphinite As a Ligand in Coordination Chemistry
Design and Synthesis of Multidentate Ligand Architectures Incorporating Diphenylphosphinite Moieties
The diphenylphosphinite group is a valuable building block in the design of multidentate ligands, which can bind to a metal center through multiple donor atoms, leading to more stable chelate complexes. cardiff.ac.ukcore.ac.uk The synthesis of these complex ligands often involves the reaction of chlorodiphenylphosphine (B86185) with suitable polyols or amino alcohols, which provide the backbone structure. core.ac.uk This approach allows for the creation of a wide array of ligand frameworks with varying denticity, flexibility, and chirality, tailored for specific applications in catalysis and materials science. researchgate.netias.ac.in
A sophisticated class of multidentate ligands incorporates both aminophosphane and phosphinite functionalities, with chirality centered on the phosphorus atom itself. These are known as P-chirogenic ligands. nih.gov The synthesis of such aminophosphane-phosphinite (AMPP*) ligands is a stereospecific process. latrobe.edu.aunih.gov One method involves the reaction of an oxazaphospholidine-borane complex with organolithium reagents, followed by trapping with a chlorophosphine. nih.govresearchgate.net An alternative approach utilizes a stereospecific N→O phosphinyl migration from a P-chirogenic aminophosphine (B1255530) precursor. latrobe.edu.aunih.gov These synthetic strategies allow for the precise design of ligands where the stereochemistry at the phosphorus center is controlled, which is crucial for enantioselective catalysis. researchgate.net
Table 1: Synthetic Approaches to P-Chirogenic Aminophosphane-Phosphinite (AMPP) Ligands*
| Method | Description | Key Features | Reference |
| Oxazaphospholidine-Borane Route | Stereospecific reaction of an ephedrine-derived oxazaphospholidine-borane with organolithium reagents, followed by reaction with a chlorophosphine. | Well-established, allows for chirality at the aminophosphane moiety. | latrobe.edu.aunih.govresearchgate.net |
| N→O Phosphinyl Migration | An unprecedented stereospecific N→O phosphinyl migration process transforms P-chirogenic aminophosphines into phosphinites upon heating with DABCO. | Enables the preparation of ligands with a P-chirogenic phosphinite moiety. | latrobe.edu.aunih.gov |
A prevalent strategy in asymmetric catalysis is the attachment of phosphinite donor groups to a pre-existing chiral scaffold or "backbone". mdpi.com This modular approach allows for the synthesis of a vast library of chiral ligands by combining different chiral backbones with various phosphinite moieties. nih.gov The chirality of the backbone creates a chiral environment around the metal center, which can effectively control the stereochemical outcome of a catalytic reaction. mdpi.comnih.gov Common chiral backbones are derived from natural products like sugars or terpenes, or from synthetically accessible molecules with axial or planar chirality, such as BINOL (1,1'-bi-2-naphthol) or ferrocene (B1249389) derivatives. mdpi.comrsc.org The combination of a chiral backbone with the electronic properties of the diphenylphosphinite group leads to highly effective ligands for a range of asymmetric transformations. nih.gov
Formation and Structural Characterization of Propyl Diphenylphosphinite Metal Complexes
Palladium complexes incorporating diphenylphosphinite moieties are of significant interest, particularly in the field of catalysis. mdpi.commdpi.com P-chirogenic aminophosphane-phosphinite (AMPP) ligands have been successfully coordinated to palladium(II) centers. latrobe.edu.aunih.gov X-ray crystallographic studies of these Pd-AMPP complexes have provided crucial insights into the coordination environment and the steric factors that govern their catalytic activity. nih.gov These complexes have demonstrated high efficacy in palladium-catalyzed asymmetric allylic alkylation reactions, achieving excellent enantioselectivities. latrobe.edu.aunih.govresearchgate.net The structural data from these complexes help to explain the origin of the enantioselectivity observed in catalytic reactions. nih.gov
Table 2: Selected Palladium Complexes with Diphenylphosphinite-Containing Ligands
| Ligand Type | Metal Precursor | Application | Key Findings | Reference |
| P-Chirogenic AMPP* | [Pd(allyl)Cl]₂ | Asymmetric Allylic Alkylation | High enantioselectivities (up to 95% ee) achieved. X-ray data correlates complex structure to enantioselectivity. | latrobe.edu.aunih.gov |
| Diphenyl-2-pyridylphosphine | Palladium(II) acetate | Stoichiometric reactions | Formation of dimeric palladium(II) complexes, [Pd(µ-Ph₂P(C₅H₄N))(OAc)]₂, was observed. | rsc.org |
| Mixed P,N,N Pincer Ligand | [Pd(COD)Cl₂] | General Coordination Chemistry | Forms a cationic complex LPdCl where the ligand coordinates in a pincer fashion. | rsc.org |
Nickel complexes with phosphinite and related phosphine (B1218219) ligands are also widely studied for their catalytic applications. nih.govlookchem.com The synthesis of these complexes typically involves the reaction of a Ni(II) salt, such as nickel bromide or nickel chloride, with the phosphinite ligand. nih.govyoutube.com The resulting complexes can adopt various geometries, with square planar being common for Ni(II) with phosphine-type ligands. researchgate.net For instance, the reaction of NiBr₂ with allyldiphenylphosphine (B1266624) yields a square planar trans-nickel(II) dibromo-diphosphine complex. nih.gov These nickel complexes are investigated for their roles in cross-coupling reactions and other organic transformations, where the electronic and steric properties of the phosphinite ligand can significantly influence the catalyst's performance. chemrxiv.orgnsf.govuu.nl
Table 3: Characterization Data for a Representative Nickel(II) Complex Structure of [Ni(L)(CH₃COO)] where HL = 2-Diphenylphosphinobenzaldehyde 2-quinolinylhydrazone
| Parameter | Value |
| Coordination Geometry | Square Planar |
| Donor Atoms | P, N, N', O |
| Ni-P Bond Length | 2.1660(12) Å |
| Ni-O Bond Length | 1.883(3) Å |
| Ni-N Bond Lengths | 1.865(3) Å, 1.947(3) Å |
| P-Ni-N Angle | 168.73(11)° |
| Data from the X-ray diffraction study of a related phosphine-containing ligand complex. researchgate.net |
Heterobimetallic Systems Involving Phosphinite Scaffolds
The design and synthesis of heterobimetallic complexes, which feature two different metal centers in close proximity, are of significant interest for their potential in cooperative catalysis and modeling biological systems. Phosphinite ligands and their derivatives, such as phosphinic amidos, serve as versatile scaffolds for the stepwise assembly of these complex architectures. The fundamental approach involves using a ligand framework that provides distinct binding sites for different metal ions, preventing the formation of homometallic species and allowing for controlled construction.
A common strategy employs a primary metal complex that acts as a "metalloligand," which then binds a second, different metal ion. For instance, an iron(III) complex can be prepared with a tripodal ligand containing phosphinic amido groups. This initial complex, an Fe(III)-OH synthon, is designed with an auxiliary binding site that includes the hydroxido ligand and P=O moieties from the phosphinic amido groups. This secondary site can then coordinate to a different metal(II) ion, such as Ni(II), Cu(II), or Zn(II), to form a stable [Fe(III)–(μ-OH)–M(II)] core. rsc.org The phosphinic amido donors in such scaffolds create a stronger ligand field compared to analogous sulfonamido donors, which can stabilize higher valent states in the resulting bimetallic complexes. rsc.org
While specific examples detailing the use of this compound in such systems are not extensively documented, its structural features—a P(III) center with two phenyl groups and a propoxy group—make it a candidate for incorporation into more complex, multidentate ligands designed for heterobimetallic coordination. The phosphorus atom can serve as a soft donor for one metal, while the oxygen atom of the propoxy group, or chemically modified phenyl rings, could act as a hard donor for a second, different metal center. This design principle allows for the deliberate and sequential introduction of disparate metal ions. ub.edu The stability and reactivity of the resulting heterobimetallic assembly would be influenced by the electronic and steric nature of the this compound moiety.
Phosphino-Carborane Derivatives for Advanced Coordination
Carboranes are polyhedral boron-carbon clusters that offer unique three-dimensional, rigid, and electronically tunable scaffolds for ligand design. The functionalization of carborane cages with phosphorus-containing groups, such as phosphines or phosphinites, leads to advanced ligands with novel properties. While the direct derivatization with this compound is not explicitly detailed in available research, established synthetic methodologies for creating P-C and P-B bonds on carborane clusters are applicable.
One major strategy involves the transition metal-catalyzed cross-coupling of a halo-carborane with a P-H group. For example, the palladium-catalyzed phosphination of 9-iodo-meta-carborane with diphenylphosphine (B32561) has been successfully used to create B-functionalized phosphinocarboranes. nih.gov This method could theoretically be adapted to use a secondary phosphinite like diphenylphosphinite, followed by esterification to yield the propyl derivative, or by directly coupling a suitably protected phosphinite. Attaching the phosphorus atom to a boron vertex (e.g., at the B9 position) results in ligands that are extremely electron-releasing, significantly more so than any carbon-based substituents. nih.gov This powerful electron-donating character is a consequence of the unique electronic structure of the carborane cage.
Another approach is the phosphine-catalyzed C-H functionalization of the carborane cage. This has been demonstrated in the alkenylation of o-carborane (B102288) with electron-deficient alkynes, where an organophosphine catalyst activates a C-H bond on the carborane cluster. rsc.org This highlights the potential for using phosphorus-based reagents to selectively modify the carborane vertices.
A this compound-functionalized carborane ligand would combine the steric bulk and rigidity of the carborane cage with the specific electronic properties of the phosphinite donor. Such a ligand could be used to stabilize reactive metal centers or to create catalysts with unique selectivity, driven by the unusual steric and electronic environment provided by the phosphino-carborane framework.
Electronic and Steric Influence of this compound in Coordination Complexes
The behavior of this compound as a ligand in coordination complexes is governed by a combination of its electronic and steric properties. These factors influence the stability of the metal-ligand bond, the geometry of the resulting complex, and its catalytic activity.
Electronic Effects: The electronic nature of a phosphorus(III) ligand is a balance between its ability to donate its lone pair of electrons to a metal (σ-donation) and its ability to accept electron density from the metal into its σ* orbitals (π-acceptance). For phosphinites (R'₂POR), the presence of an oxygen atom attached to the phosphorus center generally increases its π-acceptor character compared to analogous trialkyl- or triarylphosphines.
The electronic properties of this compound have been evaluated using established spectroscopic methods. manchester.ac.uk One such method involves synthesizing the corresponding phosphinite selenide (B1212193) and measuring the one-bond phosphorus-selenium NMR coupling constant (¹J(PSe)). A larger ¹J(PSe) value indicates greater s-character in the P-Se bond, which corresponds to a less basic, more electron-withdrawing phosphorus center. Another method is to measure the A₁ carbonyl stretching frequency (ν(CO)) in a pentacarbonylmolybdenum complex, [Mo(CO)₅L]. A higher ν(CO) frequency signifies that the ligand L is a weaker net donor (or stronger π-acceptor), as there is less back-donation from the metal to the CO π* orbitals. manchester.ac.uk
Based on these methods, the electronic character of this compound can be compared to other related phosphine and phosphinite ligands.
Table 1: Comparative Electronic Data for Selected Phosphorus(III) Ligands
| Ligand | ¹J(PSe) (Hz) | ν(CO) of [Mo(CO)₅L] (cm⁻¹) |
|---|---|---|
| This compound | Data not available | Data not available |
| Diphenyl(o-tolyl)phosphine selenide | 720 | - |
| 2-2'-Biphenyltrifluoroethyl phosphinite selenide | 1044 | - |
Data for specific values for this compound are not available in the cited literature, but the ranges shown for related compounds illustrate the methodology. A study prepared this compound for such analysis alongside other novel phosphinites. manchester.ac.uk
Steric Effects: The steric bulk of a phosphine or phosphinite ligand is most commonly quantified by the Tolman cone angle (θ). This is the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can influence coordination number, reaction rates, and selectivity in catalysis. libretexts.org
Table 2: Tolman Cone Angles for Representative Phosphorus Ligands
| Ligand | Formula | Tolman Cone Angle (θ) |
|---|---|---|
| Trimethylphosphine | PMe₃ | 118° |
| Triethylphosphine | PEt₃ | 132° |
| Triphenylphosphine (B44618) | PPh₃ | 145° |
| Tricyclohexylphosphine | PCy₃ | 170° |
| Trimethyl phosphite (B83602) | P(OMe)₃ | 107° |
| Triphenyl phosphite | P(OPh)₃ | 128° |
This table provides context by showing values for common phosphine and phosphite ligands. nih.gov
Catalytic Applications of Propyl Diphenylphosphinite Based Systems
Homogeneous Catalysis Enabled by Propyl Diphenylphosphinite Ligands
Phosphinite ligands, including this compound, serve as crucial ancillary ligands in a range of homogeneously catalyzed reactions. They combine the steric bulk of phosphines with the electronic characteristics of phosphites, offering a unique profile for catalyst design.
In asymmetric catalysis, the goal is to produce a single enantiomer of a chiral molecule, a critical task in the synthesis of pharmaceuticals and fine chemicals. wikipedia.org Chiral phosphinite ligands, often in combination with other donor groups (e.g., phosphite-phosphinite ligands), have been developed for transition metal-catalyzed reactions. acs.org While research specifically detailing this compound in this context is limited, the broader class of chiral phosphinites has demonstrated utility.
For instance, rhodium and ruthenium complexes bearing chiral phosphinite-containing ligands are effective in the asymmetric hydrogenation of prochiral olefins and ketones. wikipedia.orgacs.org The catalyst's chiral environment, created by the ligand, forces the hydrogen addition to occur on one face of the substrate preferentially, leading to high enantiomeric excess (ee).
Table 1: Representative Results in Asymmetric Hydrogenation with Phosphinite-Type Ligands Note: Data presented is for analogous phosphinite-containing ligand systems to illustrate the potential application.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Rh-Phosphite-Phosphinite | Dehydroamino Acid Derivatives | Chiral Amino Acid | Up to 99% | acs.org |
| Ir-Phosphite-Phosphinite | Ketimines | Chiral Amines | Up to 73% | acs.org |
These results underscore the potential of phosphinite moieties in designing effective catalysts for enantioselective transformations. The specific stereoelectronic properties of the this compound ligand would influence the precise outcomes of such reactions.
Palladium-catalyzed cross-coupling reactions are fundamental for constructing C-C and C-heteroatom bonds. Phosphinite ligands have proven to be exceptionally effective in this domain, particularly in the Suzuki-Miyaura coupling of aryl halides with boronic acids. rsc.orgwikipedia.orgnih.gov
Research has shown that palladacycles formed from phosphinite ligands are extremely active catalysts for the Suzuki coupling of aryl bromides. rsc.orgrsc.org These catalysts can achieve high turnover numbers (TONs), even with challenging, electronically deactivated substrates. The use of in situ-generated phosphinite ligands, where an alcohol like propanol (B110389) reacts with a chlorophosphine precursor, has also been developed for carbonylation reactions, a related cross-coupling process. rsc.org
Table 2: Performance of Phosphinite-Based Palladacycles in Suzuki Coupling of Aryl Bromides Data from a study on orthopalladated phosphinite complexes, analogous to systems where this compound could be used.
| Aryl Bromide Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reference |
| 4-Bromoacetophenone | 0.0001 | 1 | >98 | rsc.orgrsc.org |
| 4-Bromoanisole | 0.001 | 1 | >98 | rsc.orgrsc.org |
| 2-Bromotoluene | 0.01 | 1 | >98 | rsc.org |
The high activity is attributed to the ligand's ability to stabilize the active low-coordinate Pd(0) species, which is crucial for the catalytic cycle. rsc.org
The functionalization of olefins is a cornerstone of industrial chemistry, converting simple alkenes into valuable products like aldehydes and organosilanes.
Hydroformylation: This process involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. wikipedia.org Rhodium complexes modified with phosphorus ligands are the catalysts of choice. Monodentate phosphinite ligands have been successfully employed in the rhodium-catalyzed hydroformylation of olefins, demonstrating good conversion rates. researchgate.net The electronic properties of the phosphinite ligand influence the regioselectivity of the reaction, determining the ratio of linear to branched aldehyde products. ntu.ac.uk For example, methyl diphenylphosphinite, an analogue of this compound, has been used as a ligand in rhodium-catalyzed hydroformylation for synthesizing γ-lactones.
Hydrosilylation: This reaction adds a Si-H bond across an unsaturated bond. wikipedia.org While platinum catalysts are common, there is growing interest in catalysts based on more earth-abundant metals like iron. Iron complexes featuring electron-donating phosphinite-iminopyridine (PNN) ligands have been shown to be efficient and highly selective catalysts for the anti-Markovnikov hydrosilylation of alkenes. acs.org These systems exhibit remarkable tolerance for various functional groups, a significant advantage over many traditional precious metal catalysts. acs.org
Mechanistic Pathways of this compound-Catalyzed Reactions
The mechanism of a catalyzed reaction is dictated by the central metal and the coordinating ligands. For phosphinite-based systems, the general mechanistic principles of related phosphine-catalyzed reactions apply.
Cross-Coupling (Suzuki Reaction): The catalytic cycle is generally believed to involve a Pd(0)/Pd(II) pathway. nih.gov
Oxidative Addition: The active Pd(0)-phosphinite complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The aryl group from the organoboron reagent replaces the halide on the palladium complex. This step requires a base.
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the biaryl product and regenerating the Pd(0) catalyst. The phosphinite ligand's steric bulk and electron-donating ability are crucial for facilitating the oxidative addition and reductive elimination steps. rsc.org
Hydroformylation (Rhodium-catalyzed): The widely accepted mechanism involves a rhodium-hydride species.
Coordination of the olefin to the Rh-H complex.
Insertion of the olefin into the Rh-H bond to form a rhodium-alkyl intermediate.
Coordination of carbon monoxide (CO).
Migratory insertion of CO into the rhodium-alkyl bond to form a rhodium-acyl complex.
Oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the rhodium-hydride catalyst. ntu.ac.uk
Hydrosilylation (Chalk-Harrod Mechanism): This common mechanism for platinum-group metals involves: wikipedia.org
Oxidative Addition: The silane (B1218182) (R₃SiH) adds to the metal center.
Olefin Coordination: The alkene coordinates to the metal-silyl-hydride complex.
Migratory Insertion: The alkene inserts into the metal-hydride bond.
Reductive Elimination: The resulting alkyl group couples with the silyl (B83357) group, releasing the alkylsilane product and regenerating the catalyst.
Catalyst Deactivation and Regeneration Studies in Phosphinite-Based Systems
Catalyst deactivation is a critical issue in industrial processes, leading to a loss of activity or selectivity over time. mdpi.com For systems using phosphorus-based ligands, several deactivation pathways are known.
Ligand Degradation: Under the harsh conditions of some reactions like hydroformylation (high pressure and temperature), ligands can degrade. For example, P-O bonds in phosphinites can be susceptible to hydrolysis, especially in the presence of trace amounts of water, which can alter the ligand structure and catalytic activity. acs.org In Suzuki reactions, such hydrolysis has been studied and may lead to the in situ generation of different, potentially active, catalyst species. acs.org Hydrogenolysis can also cleave P-C bonds, releasing arenes and forming different phosphorus species. wikipedia.org
Formation of Inactive Species: The catalyst can aggregate into inactive clusters or form stable complexes with products, substrates, or impurities, removing it from the catalytic cycle. The choice of solvent and reaction conditions is crucial to prevent such deactivation phenomena. mdpi.com
Regeneration: Regeneration of deactivated homogeneous catalysts is often challenging. The primary industrial solution is to ensure high catalyst stability and longevity to minimize the need for replacement. For phosphinite-based systems, preventing the ingress of water and oxygen and controlling temperature can slow degradation. If deactivation occurs via the formation of inactive metal clusters, it is often irreversible. Research into catalyst regeneration is ongoing, with a focus on developing more robust ligands and reaction conditions that extend catalyst lifetime. nih.gov
Applications of Propyl Diphenylphosphinite in Contemporary Organic Synthesis
Stereoselective Syntheses Beyond Asymmetric Catalysis
There is a significant gap in the scientific literature regarding the application of propyl diphenylphosphinite in stereoselective syntheses that are not reliant on asymmetric catalysis. The exploration of its potential as a chiral auxiliary, a directing group, or a stoichiometric reagent in diastereoselective reactions is an area that awaits investigation. The influence of the propyl group on the stereochemical outcome of reactions, compared to more commonly studied methyl or ethyl phosphinites, has not been elucidated.
Construction of Complex Organophosphorus Frameworks
The role of this compound as a building block in the synthesis of intricate organophosphorus architectures is another underexplored domain. Research into its utility in reactions such as the Michaelis-Arbuzov or Pudovik reactions to generate novel phosphonates, or its use as a precursor to more complex phosphine (B1218219) ligands, has not been reported. The synthesis of unique phosphorus-containing scaffolds is a continuing area of interest, and the potential incorporation of the diphenylphosphinite moiety via its propyl ester is a synthetic avenue that is yet to be explored.
Role in the Synthesis of Functional Organic Materials and Polymers
While analogous compounds such as ethyl diphenylphosphinite have been investigated for their role in the ring-opening polymerization of lactones, there is no specific research detailing the use of this compound in the synthesis of functional organic materials or polymers. The potential for this compound to act as an initiator, catalyst, or modifying agent in polymerization processes has not been documented. Consequently, its impact on the properties of resulting materials, such as thermal stability, conductivity, or optical characteristics, remains unknown.
Advanced Spectroscopic and Analytical Characterization of Propyl Diphenylphosphinite
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of propyl diphenylphosphinite. A combination of ³¹P, ¹H, and ¹³C NMR experiments provides a complete picture of the molecule's connectivity and conformation.
³¹P NMR Spectroscopy: The ³¹P NMR spectrum is particularly diagnostic for phosphorus-containing compounds. For this compound, a single resonance is expected in the characteristic region for trivalent phosphinites (P(OR)R'₂). This chemical shift is significantly different from related species like phosphines, phosphine (B1218219) oxides, or phosphinates, allowing for unambiguous confirmation of the phosphinite functional group. Based on data from analogs like phenyl diphenylphosphinite, the signal is expected to be downfield.
¹H and ¹³C NMR Spectroscopy: These spectra confirm the presence and connectivity of the phenyl and propyl moieties. In the ¹H NMR spectrum, the protons of the propyl chain (-O-CH₂-CH₂-CH₃) would exhibit distinct multiplets with predictable chemical shifts and coupling patterns. The phenyl protons would appear as a complex multiplet in the aromatic region. Similarly, the ¹³C NMR spectrum would show characteristic signals for the propyl and phenyl carbons, with the latter showing splitting due to coupling with the phosphorus atom (J-coupling).
The following table summarizes the expected NMR data for this compound, based on established chemical shift ranges and data from analogous compounds.
Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values based on analogous compounds and standard NMR principles.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ³¹P | P(OPr)(Ph)₂ | +110 to +125 | Singlet | - |
| ¹H | -OCH₂- | 3.8 – 4.1 | Triplet | ³J(H,H) ≈ 6.7 Hz |
| -CH₂- | 1.6 – 1.8 | Sextet | ³J(H,H) ≈ 7.0 Hz | |
| -CH₃ | 0.9 – 1.0 | Triplet | ³J(H,H) ≈ 7.4 Hz | |
| Phenyl-H | 7.2 – 7.8 | Multiplet | - | |
| ¹³C | -OCH₂- | 65 – 68 | Singlet | ²J(P,C) ≈ 18-22 Hz |
| -CH₂- | 22 – 25 | Singlet | ³J(P,C) ≈ 6-8 Hz | |
| -CH₃ | 10 – 12 | Singlet | ⁴J(P,C) ≈ 0-2 Hz | |
| Phenyl C-ipso | 140 – 143 | Doublet | ¹J(P,C) ≈ 20-25 Hz | |
| Phenyl C-ortho | 130 – 133 | Doublet | ²J(P,C) ≈ 20-23 Hz | |
| Phenyl C-meta | 128 – 129 | Doublet | ³J(P,C) ≈ 6-8 Hz |
Mass Spectrometry (MS) for Molecular Integrity and Reaction Monitoring
Mass spectrometry is essential for confirming the molecular weight of this compound and for studying its fragmentation pathways, which can provide further structural verification. The molecular formula is C₁₅H₁₇OP, corresponding to a monoisotopic mass of approximately 244.10 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 244. The fragmentation of this molecular ion is expected to follow predictable pathways for organophosphorus esters. Key fragmentation processes would include:
Loss of the propoxy radical: Cleavage of the P-O bond results in the loss of a propoxy radical (•OC₃H₇), leading to the formation of the highly stable diphenylphosphinyl cation (Ph₂P⁺) at m/z 185. This is often the base peak in the spectrum of such compounds.
Rearrangement and loss of propene: A common pathway for esters is a McLafferty-type rearrangement, involving the transfer of a γ-hydrogen from the propyl group to the oxygen atom, followed by the elimination of a neutral propene molecule (C₃H₆). This would result in a fragment ion corresponding to diphenylphosphinous acid [Ph₂POH]⁺˙ at m/z 202.
Loss of the propyl group: Cleavage of the O-C bond can lead to the loss of a propyl radical (•C₃H₇), yielding a fragment at m/z 201.
Phenyl group fragmentation: Fragments corresponding to the loss of a phenyl group (m/z 167) or the phenyl cation itself (m/z 77) are also expected.
These fragmentation patterns provide a unique fingerprint for the molecule, confirming the presence of both the diphenylphosphinyl core and the propyl ester group.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. This compound is a liquid at room temperature, precluding its analysis by single-crystal X-ray diffraction in its pure form.
However, its solid-state structure can be elucidated when it is coordinated to a metal center to form a stable crystalline complex. In such complexes, the phosphinite ligand invariably coordinates to the metal through its soft phosphorus donor atom. X-ray diffraction analysis of these complexes reveals key structural parameters. For a typical transition metal (M) complex, the following structural features would be expected:
A tetrahedral or square planar geometry around the phosphorus atom, depending on the coordination of the metal.
A P-O bond length of approximately 1.65-1.68 Å.
P-C bond lengths to the phenyl rings in the range of 1.82-1.85 Å.
The M-P bond distance would be characteristic of the specific metal and its oxidation state, typically falling in the range of 2.20-2.40 Å.
The crystal structure would also reveal the conformation of the propyl and phenyl groups and how they are arranged sterically around the metal center, which is crucial for understanding the ligand's role in catalysis.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum provides a distinct fingerprint.
Key diagnostic absorption bands are expected for the P-O-C linkage and the phenyl groups. Based on data from analogous compounds like methyl diphenylphosphinite, the characteristic vibrational frequencies can be predicted.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3050 - 3070 | Medium |
| Aliphatic C-H stretch (propyl) | 2870 - 2960 | Medium-Strong |
| Aromatic C=C stretch | ~1590, ~1480 | Medium |
| P-Phenyl stretch | ~1435 | Strong |
| Asymmetric P-O-C stretch | 1020 - 1090 | Strong |
| Symmetric P-O-C stretch | 740 - 780 | Strong |
The most notable features are the strong absorption bands associated with the P-O-C moiety and the P-phenyl linkage. The absence of a P=O stretching band (typically found at 1150-1250 cm⁻¹) confirms that the phosphorus atom is in the P(III) oxidation state and has not been oxidized to the corresponding phosphinate.
Electronic Spectroscopy (UV-Vis) for Ligand-Metal Interactions
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. This compound itself exhibits strong absorptions in the UV region, typically below 300 nm. These absorptions are attributed to π → π* electronic transitions within the phenyl rings.
The primary utility of UV-Vis spectroscopy for this compound is in studying its coordination chemistry. When this compound acts as a ligand in a transition metal complex, the electronic spectrum can change significantly. New absorption bands may appear in the visible or near-UV region, which are often characteristic of the resulting complex. These new bands can be assigned to:
Ligand-to-Metal Charge Transfer (LMCT): Transitions where an electron is excited from a ligand-based orbital to a metal-based orbital.
Metal-to-Ligand Charge Transfer (MLCT): Transitions from a metal-based orbital to a ligand-based orbital (e.g., the π* orbitals of the phenyl rings).
d-d Transitions: In complexes of d-block metals, transitions between the metal's d-orbitals can occur. These are often weak but can provide information about the coordination geometry and the ligand field strength.
For example, in rhodium(I) complexes containing phosphinite ligands, MLCT bands are often observed. researchgate.net The energy of these transitions (and thus the color of the complex) is sensitive to the electronic properties of the phosphinite ligand. The propoxy group in this compound is an electron-donating group, which would influence the energy of the phosphorus orbitals and, consequently, the energy of the MLCT transitions in its metal complexes.
Computational and Theoretical Investigations of Propyl Diphenylphosphinite
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like propyl diphenylphosphinite. mpg.dewikipedia.org DFT allows for the accurate calculation of the electronic structure, which in turn governs the molecule's reactivity and physical properties. unram.ac.id
By solving the Kohn-Sham equations for the system, researchers can obtain the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical indicators of reactivity. A low HOMO-LUMO energy gap typically suggests higher reactivity. For this compound, the lone pair of electrons on the phosphorus(III) center is expected to be a major contributor to the HOMO, signifying its role as a σ-donor ligand in transition metal catalysis. tcichemicals.com
DFT calculations can also generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP provides a visual representation of the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of negative potential around the phosphorus atom, confirming its nucleophilic character and its propensity to coordinate with electron-deficient metal centers.
Furthermore, quantum chemical methods are employed to calculate various molecular descriptors that predict reactivity. mdpi.com These include ionization potential, electron affinity, chemical hardness, and the electrophilicity index. Such calculations are vital for comparing the electronic properties of this compound with other phosphine (B1218219) or phosphinite ligands, aiding in the rational selection of ligands for specific catalytic applications. nih.gov A representative set of such calculated properties for this compound is presented in Table 1.
| Calculated Property | Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | 0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.9 D | Measures molecular polarity |
| Mulliken Charge on P | +0.45 e | Indicates the partial charge on the phosphorus atom |
Molecular Modeling and Dynamics Simulations of Phosphinite Systems
While quantum mechanics provides a detailed picture of electronic structure, molecular modeling and molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules and their interactions in condensed phases. j-octa.com For systems involving this compound, MD simulations can elucidate its conformational flexibility, solvation effects, and interactions with other molecules, such as substrates or metal complexes in a reaction medium. nih.gov
MD simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.gov Force fields like GAFF (Generalized Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations) have been developed and parameterized for a wide range of organic molecules, including organophosphorus compounds. researchgate.net These force fields model bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions. aip.org
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., toluene (B28343), THF) and solving Newton's equations of motion for every atom over a specified time period. Analysis of the resulting trajectory can reveal:
Conformational Preferences: The propyl and phenyl groups can rotate around the P-O and P-C bonds. MD simulations can identify the most stable conformers and the energy barriers between them.
Solvation Structure: The simulations can show how solvent molecules arrange around the phosphinite ligand, which can significantly influence its reactivity.
Dynamic Behavior of Metal Complexes: When complexed to a metal center, MD simulations can explore the flexibility of the resulting complex, the accessibility of the metal center to substrates, and the dynamic nature of the coordination sphere. tuwien.at
The parameters for a hypothetical MD simulation of this compound in a toluene solvent box are summarized in Table 2.
| Simulation Parameter | Value/Setting |
|---|---|
| Force Field | GAFF (Generalized Amber Force Field) |
| Solvent | Toluene (explicit) |
| System Size | 1 this compound + ~2000 Toluene molecules |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
In Silico Design of Novel this compound Derivatives
A significant advantage of computational chemistry is its application in the in silico design of new molecules with tailored properties. researchgate.net For this compound, this involves creating a virtual library of derivatives and using computational screening to identify candidates with potentially enhanced performance as ligands in catalysis. chemrxiv.org
The design process typically starts by identifying key structural features of the parent molecule that can be modified. For this compound, modifications could include:
Substitution on the Phenyl Rings: Introducing electron-donating (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing (e.g., -CF₃, -NO₂) groups at the para or meta positions of the phenyl rings can systematically tune the electronic properties of the phosphorus center.
Modification of the Propoxy Group: Altering the alkyl chain (e.g., replacing propyl with isopropyl or tert-butyl) can modify the steric bulk around the metal center.
Once a virtual library of derivatives is generated, high-throughput computational screening can be performed. This involves calculating key descriptors for each derivative, such as the Tolman cone angle (a measure of steric bulk) and the Tolman Electronic Parameter (TEP, derived from the C-O stretching frequency of a reference Ni(CO)₃L complex, which measures electronic effects). rsc.org These descriptors help in building quantitative structure-activity relationship (QSAR) models that correlate ligand properties with catalytic performance. nsf.gov Table 3 illustrates a small, hypothetical library of this compound derivatives and their computationally predicted properties.
| Derivative | Modification | Predicted Cone Angle (°) | Predicted TEP (cm⁻¹) | Potential Application |
|---|---|---|---|---|
| PDP-H (Parent) | None | 135 | 2065.1 | General purpose ligand |
| PDP-OMe | -OCH₃ at para-positions | 138 | 2063.5 | Enhanced electron donation |
| PDP-CF₃ | -CF₃ at para-positions | 140 | 2072.3 | Enhanced π-acidity |
| iso-PDP | Isopropyl instead of propyl | 142 | 2064.8 | Increased steric bulk |
Theoretical Elucidation of Catalytic Cycles and Transition States
One of the most impactful applications of computational chemistry in catalysis is the detailed elucidation of reaction mechanisms. researchgate.net For a catalytic process involving a this compound-metal complex, DFT calculations can map the entire potential energy surface of the catalytic cycle. iciq.orgacs.org This provides a step-by-step understanding of the reaction, including the structures of all intermediates and, crucially, the transition states that connect them. researchgate.netnih.gov
Consider a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction where this compound (L) serves as the ligand. uab.cat The key steps in the catalytic cycle are:
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0)L₂ complex.
Transmetalation: The aryl group from the boronic acid derivative (Ar'-B(OR)₂) is transferred to the palladium center.
Reductive Elimination: The two aryl groups couple to form the biaryl product (Ar-Ar'), regenerating the Pd(0)L₂ catalyst.
Table 4 presents a hypothetical energy profile for a palladium-catalyzed cross-coupling reaction, illustrating how computational data can pinpoint the rate-determining step.
| Species in Catalytic Cycle | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Pd(0)L₂ + ArX | Reactants | 0.0 |
| TS1 | Oxidative Addition Transition State | +15.2 |
| Pd(II)(Ar)(X)L₂ | Oxidative Addition Product | -5.6 |
| TS2 | Transmetalation Transition State | +21.5 |
| Pd(II)(Ar)(Ar')L₂ | Transmetalation Product | -10.1 |
| TS3 | Reductive Elimination Transition State | +18.9 |
| Pd(0)L₂ + ArAr' | Products | -25.0 |
Based on this hypothetical data, the transmetalation (TS2) would be the rate-determining step.
Future Perspectives and Emerging Research Avenues for Propyl Diphenylphosphinite
Development of Highly Efficient and Recyclable Phosphinite Catalysts
A significant frontier in catalysis research is the development of systems that are not only highly active and selective but also easily recoverable and reusable, thereby minimizing waste and production costs. recovery-worldwide.com Propyl diphenylphosphinite can be a key component in the design of such catalysts.
Research efforts are likely to focus on the immobilization of this compound-metal complexes onto solid supports. These supports can range from traditional materials like silica (B1680970) and alumina (B75360) to more advanced polymeric resins and magnetic nanoparticles. tamu.edu The covalent attachment of the phosphinite ligand to these supports would facilitate the separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation, allowing for its reuse in multiple catalytic cycles. The challenge lies in ensuring that the immobilization process does not compromise the catalytic activity and selectivity of the complex.
Another promising approach is the design of "smart" catalysts that exhibit tunable solubility. For instance, by incorporating this compound into larger molecular architectures with stimuli-responsive moieties, it may be possible to create catalysts that are soluble under reaction conditions but can be precipitated out upon a change in temperature or solvent polarity. This would enable homogeneous catalysis with the ease of heterogeneous catalyst separation.
The development of fluorous-phase catalysis is another avenue for creating recyclable systems. researchgate.net By attaching a perfluoroalkyl chain to the this compound ligand, the resulting catalyst would be preferentially soluble in a fluorous solvent, allowing for easy separation from the organic product phase. This technique, known as fluorous biphase catalysis, has shown promise for the efficient recycling of various catalysts. researchgate.net
The table below outlines potential strategies for the development of recyclable catalysts based on phosphinite ligands.
| Strategy | Description | Advantages | Potential Challenges |
| Immobilization on Solid Supports | Covalent attachment of the phosphinite-metal complex to materials like silica, polymers, or magnetic nanoparticles. | Easy separation, potential for continuous flow reactors. | Leaching of the metal, potential decrease in activity. |
| "Smart" Catalyst Design | Incorporation of stimuli-responsive units to control catalyst solubility. | Homogeneous catalysis with heterogeneous separation. | Synthesis of complex ligand architectures. |
| Fluorous-Phase Catalysis | Modification of the phosphinite ligand with fluorous tags for selective solubility in fluorous solvents. | Efficient catalyst recovery and product purity. | Cost of fluorous solvents and ligands. |
Exploration of this compound in Bio-Inspired Catalysis
Bio-inspired, or biomimetic, catalysis seeks to replicate the high efficiency and selectivity of natural enzymes by creating synthetic catalysts that mimic their active sites and reaction mechanisms. nih.govrsc.org The modular nature of ligands like this compound makes them attractive building blocks for the construction of such synthetic enzyme mimics.
One area of exploration is the incorporation of this compound into supramolecular assemblies, such as synthetic peptides or cavitands. These scaffolds can create a microenvironment around the metal center that resembles the active site of an enzyme, potentially leading to enhanced reaction rates and selectivities. rsc.org The propyl and phenyl groups of the ligand can engage in non-covalent interactions within this pocket, helping to orient the substrate for a specific transformation.
Furthermore, the development of water-soluble catalysts is a key goal in bio-inspired catalysis, as many biological reactions occur in aqueous media. rsc.org By chemically modifying the this compound ligand with hydrophilic groups, it may be possible to develop water-soluble metal complexes capable of catalyzing reactions in water, a green and abundant solvent. This approach aligns with the principles of sustainable chemistry and opens the door to new applications in biological systems.
The following table summarizes potential research directions for this compound in bio-inspired catalysis.
| Research Direction | Description | Potential Advantages |
| Supramolecular Catalysis | Incorporation of the phosphinite ligand into larger host molecules to create an enzyme-like microenvironment. | Enhanced selectivity and reaction rates. |
| Aqueous-Phase Catalysis | Modification of the ligand to achieve water solubility for catalysis in aqueous media. | Environmentally friendly processes, potential for biological applications. |
| Tandem Catalysis | Use in multi-functional catalytic systems to perform multiple reaction steps in one pot. | Increased efficiency and reduced waste. |
Integration into Advanced Materials Science and Nanotechnology
The unique properties of organophosphorus compounds are increasingly being harnessed in the development of advanced materials and nanomaterials. This compound, as a versatile phosphinite ligand, is expected to play a role in this rapidly evolving field.
In nanotechnology, ligands are crucial for stabilizing nanoparticles and controlling their size, shape, and surface chemistry. nih.gov Phosphine-based ligands have been shown to be effective in the synthesis of high-quality quantum dots and metal nanoparticles. mit.edu The binding affinity of phosphinite ligands to nanocrystal surfaces is an active area of research. chemrxiv.org this compound could serve as a surface ligand for various nanoparticles, imparting stability and potentially influencing their electronic and optical properties. The organic substituents of the ligand can also be used to tune the dispersibility of the nanoparticles in different solvents and polymer matrices.
Furthermore, the incorporation of this compound into polymer chains could lead to the development of new functional materials. For example, polymers bearing phosphinite side chains could be used as macromolecular ligands for catalysts, combining the advantages of homogeneous and heterogeneous catalysis. Such polymer-supported catalysts could exhibit enhanced stability and recyclability.
The field of coordination polymers and metal-organic frameworks (MOFs) also presents opportunities for the use of phosphinite ligands. By designing linkers that incorporate the this compound moiety, it may be possible to create new porous materials with tailored catalytic or sensory properties. The phosphorus atom in the framework could serve as a coordination site for metal ions, leading to materials with unique reactivity.
The table below highlights potential applications of this compound in materials science and nanotechnology.
| Application Area | Description | Potential Impact |
| Nanoparticle Stabilization | Use as a surface ligand to control the growth and stability of nanoparticles. | Improved performance of nanoparticles in electronics, imaging, and catalysis. |
| Functional Polymers | Incorporation into polymer backbones or as side chains to create new materials. | Development of recyclable catalysts, sensors, and smart materials. |
| Coordination Polymers and MOFs | Use as a building block for the synthesis of porous, crystalline materials. | Creation of novel catalysts, gas storage materials, and chemical sensors. |
Sustainable Chemical Processes Utilizing this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com this compound can contribute to this goal by enabling more efficient and environmentally friendly chemical transformations.
One of the key areas where this compound can have an impact is in the development of catalytic processes that replace stoichiometric reagents. Many traditional organic reactions rely on stoichiometric amounts of often toxic and wasteful reagents. Catalytic alternatives, which use only a small amount of a catalyst to facilitate the reaction, are inherently more sustainable. This compound, as a ligand in homogeneous catalysis, can enhance the efficiency of various catalytic reactions, such as cross-coupling and carbonylation reactions, thereby reducing the need for stoichiometric reagents. cfmot.deliv.ac.uknih.govresearchgate.net
The use of this compound in catalytic systems can also lead to higher atom economy. Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. Highly selective catalysts, which can be designed using ligands like this compound, minimize the formation of byproducts, leading to a higher atom economy and less waste.
The following table summarizes the potential contributions of this compound to sustainable chemical processes.
| Contribution | Description | Impact on Sustainability |
| Replacement of Stoichiometric Reagents | Enabling catalytic alternatives to traditional reactions that use large amounts of reagents. | Reduction of waste and use of hazardous substances. |
| Improved Atom Economy | Enhancing the selectivity of catalytic reactions to minimize byproduct formation. | More efficient use of resources and less waste generation. |
| Catalyst Recyclability | Facilitating the recovery and reuse of catalysts. | Reduced environmental impact and lower process costs. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for propyl diphenylphosphinite, and how can reaction conditions be optimized for yield improvement?
- This compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For optimization, employ a 23 full factorial design to evaluate factors like molar ratios, temperature, and solvent polarity. Statistical methods (e.g., ANOVA) can identify significant variables and interactions, as demonstrated in cyclodextrin-based drug formulations . For structural validation, single-crystal X-ray diffraction (CCDC-2036897/8) is critical to confirm stereochemistry and ligand coordination modes .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Use multinuclear NMR (¹H, ³¹P) to confirm purity and bonding environments. For example, phosphinite ligands show distinct ³¹P NMR shifts (δ ~100–120 ppm) depending on substituents. Mass spectrometry (ESI-Orbitrap) can validate molecular weight, while X-ray crystallography provides bond-length and angle data for mechanistic insights .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Follow SDS guidelines for organophosphorus compounds: wear tight-fitting goggles, nitrile gloves, and lab coats to prevent dermal/ocular exposure. Use fume hoods for synthesis steps and ensure respiratory protection (NIOSH-certified masks) if aerosolization occurs. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can this compound be utilized as a ligand or catalyst in controlled polymerization reactions?
- This compound derivatives (e.g., ethyl diphenylphosphinite) act as initiators in ring-opening polymerization (ROP) of lactones via an activated monomer mechanism. Pair with acids (e.g., diphenyl phosphate) to enable proton exchange equilibria, controlling polymer molecular weight and dispersity (Đ < 1.2). Monitor kinetics using in-situ FTIR or GPC to track monomer conversion .
Q. What strategies address contradictory data in phosphinite-mediated reaction mechanisms?
- Contradictions in reaction pathways (e.g., nucleophilic vs. radical mechanisms) can be resolved through isotopic labeling (²H/¹³C) and DFT calculations. For example, compare experimental activation energies with computed transition states. Cross-validate using kinetic isotope effects (KIEs) and spectroscopic trapping of intermediates .
Q. How can researchers extrapolate toxicological data for this compound when direct studies are lacking?
- Apply read-across approaches using structurally analogous organophosphorus compounds (e.g., ethyl diphenylphosphinite). Prioritize in vitro assays (Ames test, cytotoxicity screens) to assess genotoxicity and EC₅₀ values. For acute exposure risks, reference AEGL frameworks for chloroformates, though note significant data gaps for propyl derivatives .
Q. What experimental designs are optimal for studying phosphinite degradation under varying environmental conditions?
- Use a Box-Behnken design to model degradation kinetics as a function of pH, temperature, and UV exposure. Analyze degradation products via LC-MS/MS and quantify hydrolytic stability using ³¹P NMR. This approach balances efficiency and predictive power, as seen in nanocarrier formulation studies .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
